molecular formula C10H16N4O3 B1411791 Ethyl 1-(azidoacetyl)piperidine-4-carboxylate CAS No. 1554618-31-3

Ethyl 1-(azidoacetyl)piperidine-4-carboxylate

Cat. No.: B1411791
CAS No.: 1554618-31-3
M. Wt: 240.26 g/mol
InChI Key: BTHWCORQODGOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(azidoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Ethyl 1-(azidoacetyl)piperidine-4-carboxylate derivatives have been studied for their antibacterial properties. For example, derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, with certain compounds demonstrating potent antibacterial activities (Kashif Iqbal et al., 2017). Another study synthesized similar compounds to assess their efficacy as antibacterial agents, with some compounds showing significant effectiveness (A. Sattar et al., 2016).

Anticancer Potential

Compounds derived from this compound have been evaluated for their anticancer potential. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some synthesized compounds showed strong anticancer properties, suggesting the need for further in vivo studies to explore their therapeutic usefulness (A. Rehman et al., 2018).

Enzyme Inhibition

This compound derivatives have been synthesized and evaluated for their enzyme inhibition activities. One study synthesized a series of derivatives and screened them for acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. The compounds demonstrated significant potential as inhibitors, indicating potential applications in treating conditions related to these enzymes (H. Khalid et al., 2014).

Immune Potentiating Agent

This compound derivatives have also been investigated as immune potentiating agents. For instance, a compound synthesized from ethyl nipecotate showed potential as an investigational agent for stimulating immune cells, which could be useful in preventing infectious diseases in livestock (Xiao Xia Sun et al., 2013).

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds, which have diverse applications in medicinal chemistry. Studies have demonstrated its utility in synthesizing compounds like thiazole-aminopiperidine hybrids, which are explored as inhibitors for Mycobacterium tuberculosis GyrB, showing potential in the treatment of tuberculosis (V. U. Jeankumar et al., 2013).

Properties

IUPAC Name

ethyl 1-(2-azidoacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-2-17-10(16)8-3-5-14(6-4-8)9(15)7-12-13-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHWCORQODGOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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